molecular formula C21H23ClN4OS2 B2572611 N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1216794-40-9

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride

Cat. No. B2572611
M. Wt: 447.01
InChI Key: YIPQBMBRXJDVCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H23ClN4OS2 and its molecular weight is 447.01. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including compounds structurally related to N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride, have been explored for their corrosion inhibiting effects. For instance, certain benzothiazole derivatives have shown significant inhibition efficiency against steel corrosion in acidic environments, suggesting potential applications in protecting metal surfaces (Hu et al., 2016).

Medicinal Chemistry

Compounds related to N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride have been synthesized and evaluated for their medicinal properties. For example, benzamide nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline structures have shown anti-inflammatory activity, highlighting the therapeutic potential of benzothiazole derivatives in treating inflammation (Lynch et al., 2006).

Electrophysiological Activity

N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural similarities with the compound , have demonstrated significant cardiac electrophysiological activity. These compounds have shown potential as selective class III agents in the treatment of reentrant arrhythmias, indicating the relevance of benzothiazole derivatives in cardiovascular research (Morgan et al., 1990).

Antitumor Activity

Certain carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, structurally akin to N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride, have exhibited potent cytotoxic activity against tumor cells. These findings suggest the potential of benzothiazole derivatives in the development of anticancer agents (Deady et al., 2005).

Pharmacokinetics in Anticancer Agents

The pharmacokinetics of a series of benzonaphthyridine anti-cancer agents, which include structures related to the compound , have been studied in mice. These studies have provided insights into the relationship between drug lipophilicity, tumor pharmacokinetics, and antitumor activity, highlighting the importance of structural modifications in optimizing therapeutic efficacy (Lukka et al., 2012).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS2.ClH/c1-13-5-8-17-19(14(13)2)23-21(28-17)25(10-9-24(3)4)20(26)15-6-7-16-18(11-15)27-12-22-16;/h5-8,11-12H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPQBMBRXJDVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC4=C(C=C3)N=CS4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.